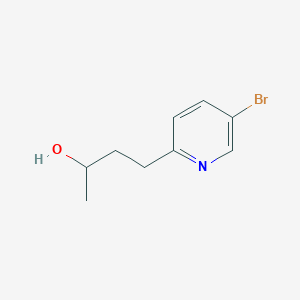

4-(5-Bromopyridin-2-yl)butan-2-ol

Description

Contextualization within Bromopyridine Chemistry and its Research Significance

Bromopyridines are a class of heterocyclic compounds where a bromine atom is attached to a pyridine (B92270) ring. chempanda.com These structures are of significant interest in medicinal chemistry and materials science due to their utility as key intermediates in synthesizing a wide array of complex molecules. chempanda.comontosight.ai The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. chempanda.comresearchgate.net These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

The position of the bromine atom on the pyridine ring influences the molecule's reactivity and the types of derivatives that can be synthesized. chempanda.com For instance, 2-bromopyridine (B144113) can be prepared from 2-aminopyridine (B139424) through diazotization followed by bromination and is a precursor for various bioactive compounds and ligands. chempanda.comorgsyn.org Similarly, 3-bromopyridine (B30812) is a crucial building block for pharmaceuticals and agrochemicals, with its high purity being essential for reliable outcomes in research and industrial applications. ontosight.ai The presence of the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring makes these compounds valuable synthons for creating novel chemical entities with diverse biological activities and material properties. nih.govmdpi.com The 5-bromo-2-substituted pyridine motif, as seen in 4-(5-Bromopyridin-2-yl)butan-2-ol, is particularly important for constructing molecules used in pharmaceutical and materials science research. ontosight.aiacs.org

Table 1: Properties of Bromopyridine Isomers

| Property | 2-Bromopyridine | 3-Bromopyridine |

|---|---|---|

| Chemical Formula | C₅H₄BrN | C₅H₄BrN |

| Molar Mass | 158.00 g/mol | 158.00 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 192-194 °C | 173 °C |

| Key Reactions | Grignard reaction, Lithiation, Buchwald-Hartwig | Heck reaction, Buchwald-Hartwig amination |

| Primary Use | Intermediate for pharmaceuticals, agrochemicals, and ligands | Building block for pharmaceuticals, agrochemicals, and OLEDs |

Data sourced from multiple references. chempanda.comontosight.ai

Overview of Substituted Butanol Derivatives in Organic Synthesis

Butanol is a four-carbon alcohol with several isomers, including 1-butanol, 2-butanol, and isobutanol. wikipedia.orgwikipedia.org These isomers and their derivatives are widely used as solvents, chemical intermediates, and in the synthesis of various products like plasticizers and fragrances. wikipedia.orggoogle.com Substituted butanols, which are butanol structures modified with additional functional groups, are particularly valuable in organic synthesis for creating molecules with specific properties. acs.org

The hydroxyl group of butanol can be functionalized, and the carbon chain can be modified to introduce desired characteristics. acs.org For example, chiral butanol derivatives are crucial building blocks for synthesizing enantiomerically pure pharmaceuticals. nih.goviucr.org The enantioselective synthesis of chiral alcohols, including substituted butanols, is a significant area of research, often employing biocatalytic methods to achieve high purity. nih.gov These chiral synthons are key intermediates for drugs targeting a range of conditions, including Alzheimer's disease. nih.gov Furthermore, substituted butanol derivatives are explored for their unique organoleptic properties for use as fragrance and flavor materials. google.com The versatility of the butanol scaffold allows for the creation of a vast library of compounds with diverse applications. acs.orgmdpi.com

Table 2: Properties of Butanol Isomers

| Property | 1-Butanol (n-butanol) | 2-Butanol (sec-butanol) |

|---|---|---|

| Chemical Formula | C₄H₁₀O | C₄H₁₀O |

| Molar Mass | 74.12 g/mol | 74.12 g/mol |

| Boiling Point | 117.7 °C | 98-100 °C |

| Structure | Primary alcohol | Secondary alcohol, Chiral |

| Primary Use | Solvent, Precursor for butyl acrylate (B77674), Biofuel | Precursor for butanone (MEK), Solvent |

Data sourced from multiple references. wikipedia.orgwikipedia.orgchemeo.com

Importance of the this compound Scaffold in Chemical Biology and Materials Science Research

The scaffold of this compound combines two key chemical motifs: a reactive bromopyridine unit and a chiral secondary alcohol. This unique combination makes it a potentially valuable building block in both chemical biology and materials science, although specific research dedicated to this exact molecule is limited.

In chemical biology, the pyridine ring is a common feature in many biologically active compounds. nih.gov The bromo-substituent on this ring allows for palladium-catalyzed cross-coupling reactions, a powerful tool for linking the pyridine core to other complex organic fragments to build libraries of potential drug candidates. researchgate.netnih.gov The butan-2-ol side chain introduces a specific length and flexibility, and critically, a stereocenter. Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.govdiva-portal.org Enantiopure chiral alcohols like the one in this scaffold are sought-after intermediates in the synthesis of pharmaceuticals. nih.goviucr.org Therefore, this compound could serve as a precursor to novel chiral ligands or bioactive molecules for probing biological systems.

In materials science, bromopyridine derivatives are used to create functional materials such as organic light-emitting diodes (OLEDs) and specialized polymers. ontosight.aiacs.org The ability of the bromo-group to participate in cross-coupling reactions allows for the systematic construction of conjugated systems and complex macromolecular architectures. uzh.chnih.gov The butanol portion of the molecule can influence the solubility, processability, and self-assembly properties of resulting materials. The chiral center could be exploited to create chiral materials with unique optical or electronic properties.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be primarily centered on its availability as a chemical building block from various commercial suppliers. bldpharm.compharmint.net Its presence in these catalogs indicates a demand from the research and development community, likely for use in proprietary discovery chemistry programs within the pharmaceutical or materials industries. Structurally related compounds, such as 4-amino-1-(5-bromopyridin-2-yl)butan-2-ol, are also noted in chemical databases. nih.gov

A significant gap in the public domain is the lack of peer-reviewed academic literature detailing the synthesis, characterization, and specific applications of this compound. While extensive research exists on the parent bromopyridine and substituted butanol classes, the unique combination within this specific molecule remains underexplored in academic publications.

Future research could focus on several key areas:

Stereoselective Synthesis: Developing and optimizing efficient, high-yield methods for producing enantiomerically pure (R)- and (S)-4-(5-Bromopyridin-2-yl)butan-2-ol.

Application in Medicinal Chemistry: Utilizing the scaffold in the synthesis of novel compound libraries to screen for biological activity against various therapeutic targets.

Materials Science Applications: Investigating the incorporation of this molecule into new polymers or functional materials to study the impact of its chiral and heterocyclic nature on material properties.

Reaction Optimization: Exploring its reactivity in a broader range of modern cross-coupling reactions to expand its utility as a synthetic intermediate.

Addressing these gaps would provide a more comprehensive understanding of this compound's potential and could unlock new avenues for innovation in chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

4-(5-bromopyridin-2-yl)butan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-7(12)2-4-9-5-3-8(10)6-11-9/h3,5-7,12H,2,4H2,1H3 |

InChI Key |

DDBPZYZHYJNCJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=NC=C(C=C1)Br)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4 5 Bromopyridin 2 Yl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 4-(5-Bromopyridin-2-yl)butan-2-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. For this compound, the primary disconnections are typically made at the carbon-carbon bonds of the butanol side chain and the bond connecting the side chain to the pyridine (B92270) ring.

One common disconnection strategy involves breaking the bond between the pyridine ring and the butanol chain. This suggests a synthetic route where a nucleophilic 5-bromopyridine derivative reacts with an electrophilic four-carbon chain, or vice versa. For instance, a 5-bromo-2-lithiopyridine or a corresponding Grignard reagent could be coupled with a suitable four-carbon electrophile.

Another logical disconnection is at the C2-C3 bond of the butanol side chain. This approach would involve the reaction of a 2-(5-bromopyridin-2-yl)acetaldehyde (B3218046) derivative with a methyl organometallic reagent.

The secondary alcohol functionality also provides a key disconnection point, suggesting a precursor ketone, 4-(5-bromopyridin-2-yl)butan-2-one. This ketone can then be reduced to the target alcohol. The synthesis of this ketone intermediate becomes a primary objective in such a synthetic plan.

Synthesis of Key Intermediates Preceding this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors: the 5-bromopyridine unit and the functionalized butyl chain.

Preparation of 5-Bromopyridine Precursors

Substituted pyridines are prevalent in natural products and pharmaceuticals, making their synthesis a significant area of research. nih.govlifechemicals.com A common and versatile starting material for the synthesis of this compound is 2,5-dibromopyridine (B19318). heteroletters.org This precursor can be synthesized from 2-aminopyridine (B139424) through bromination followed by a Sandmeyer reaction. heteroletters.org The reactivity of the two bromine atoms in 2,5-dibromopyridine differs, allowing for selective functionalization at the more reactive 2-position.

Direct Synthetic Methodologies for this compound

Direct methods for the synthesis of the target alcohol often involve either the formation of the carbon skeleton in a single step or the reduction of a readily accessible ketone precursor.

Organometallic Reagent Approaches (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, organolithium and Grignard reagents derived from 5-bromopyridine are commonly employed.

A notable approach involves the use of 5-bromo-2-iodopyridine (B1269129) to generate a highly reactive 5-bromopyridyl-2-magnesium chloride intermediate via an iodo-magnesium exchange reaction. researchgate.net This Grignard reagent can then react with various electrophiles to introduce the butanol side chain.

The Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts and organoboron compounds, is another powerful method for creating carbon-carbon bonds and has been used extensively in the synthesis of functionalized pyridines. mdpi.com This reaction offers good tolerance for a wide range of functional groups. mdpi.com

Catalytic Reduction Strategies for Corresponding Carbonyls

A frequently employed final step in the synthesis of this compound is the reduction of the corresponding ketone, 4-(5-bromopyridin-2-yl)butan-2-one. This method provides a reliable and often high-yielding route to the desired secondary alcohol.

The reduction can be accomplished using various reducing agents. Catalytic hydrogenation is one such method. Alternatively, hydride-based reducing agents are very effective.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 2-Aminopyridine | 1. NBS; 2. NaNO₂, HBr, Br₂ | 2,5-Dibromopyridine | heteroletters.org |

| 2,5-Dibromopyridine | 1. i-PrMgCl; 2. Electrophile | Functionalized 5-bromopyridine | researchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| 4-(5-Bromopyridin-2-yl)butan-2-one | Reducing agent | This compound |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound often relies on powerful carbon-carbon bond-forming reactions, among which palladium-catalyzed cross-coupling reactions are of significant importance. These methods allow for the direct coupling of a pyridine derivative with a suitable four-carbon fragment. For instance, the C-H activation of a substituted pyrazole (B372694) ring, catalyzed by palladium(II), has been shown to be a straightforward and convenient method for creating bonds with aryl or heteroaryl groups. nih.gov While not directly applied to this compound in the provided context, this principle of Pd-catalyzed C-H activation is a relevant strategy for forming the pyridinyl-butane bond. nih.gov

Furthermore, silicon-based cross-coupling reactions, such as the Hiyama coupling, have emerged as a valuable tool in natural product synthesis. nih.gov These reactions utilize organosilicon reagents, which are known for their stability and low toxicity. nih.gov The development of mild reaction conditions and the ability to introduce the silicon-containing moiety stereoselectively make this an attractive approach for the synthesis of complex molecules. nih.gov The cross-coupling of heteroaromatic silanols, including those derived from pyridine, has been extensively investigated, highlighting the potential for this methodology in the synthesis of pyridinyl compounds. nih.gov

A general representation of a cross-coupling approach is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Bromopyridine derivative | Butane-derived organometallic reagent | Palladium complex | 4-(5-Bromopyridin-2-yl)butan-2-one derivative |

This table represents a generalized cross-coupling strategy. The specific nature of the reactants and catalyst would be optimized for the synthesis of the target molecule.

Nucleophilic Addition Reactions

The introduction of the hydroxyl group at the C2 position of the butane (B89635) chain is typically achieved through a nucleophilic addition to a carbonyl group. This reaction is a cornerstone of organic synthesis, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The process results in the conversion of the carbonyl group into an alcohol, changing the hybridization of the carbon from sp2 to sp3. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a common precursor is 4-(5-bromopyridin-2-yl)butan-2-one. The reduction of this ketone using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), represents a classic nucleophilic addition of a hydride ion. youtube.com The hydride attacks the carbonyl carbon, and subsequent workup with a proton source yields the desired secondary alcohol. youtube.com

The general mechanism for the nucleophilic addition of a hydride to a ketone is as follows:

Nucleophilic Attack: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of 4-(5-bromopyridin-2-yl)butan-2-one.

Alkoxide Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent (e.g., water or alcohol) added during the workup step to yield the final alcohol product, this compound.

The choice of reducing agent can be critical. While both NaBH₄ and LiAlH₄ are effective, LiAlH₄ is a much stronger reducing agent and may not be compatible with other functional groups in the molecule. Sodium cyanoborohydride is a weaker reducing agent that can be used for more selective reductions. youtube.com

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield of the desired product and minimize the formation of byproducts. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. For instance, in a study focused on the synthesis of spirooxindole pyrrolidine (B122466) derivatives, researchers found that refluxing the reaction mixture in methanol (B129727) for 2 hours provided the highest yield (95%). researchgate.net This highlights the significant impact of solvent and temperature on reaction efficiency.

The choice of catalyst is also paramount. In another synthetic protocol, various catalysts were screened, with Fe(OTs)₃/SiO₂ under solvent-free grinding conditions proving to be highly effective and recyclable. researchgate.net The optimization process often involves a screening table where different conditions are compared.

Below is a hypothetical optimization table for the synthesis of a precursor to this compound, illustrating the systematic approach to improving reaction outcomes.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | None | Reflux | 8 | 48 |

| 2 | Ethanol | None | Reflux | 8 | 54 |

| 3 | Acetonitrile | None | Reflux | 8 | 45 |

| 4 | 1,4-Dioxane | None | Reflux | 8 | 40 |

| 5 | Ethanol | SnCl₂·H₂O | Reflux | 6 | 58 |

| 6 | Ethanol | FeCl₃ | Reflux | 6 | 60 |

This table is a representative example of how reaction conditions are systematically varied to find the optimal parameters for a given transformation.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry. The butan-2-ol moiety of this compound contains a stereocenter, meaning it can exist as two enantiomers (R and S). The following sections discuss various strategies to achieve the synthesis of a single enantiomer.

Chiral Auxiliary-Mediated Approaches

One established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A classic example is the asymmetric alkylation of an enolate derived from an ester or ketone that has a chiral auxiliary attached. The steric hindrance provided by the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. This diastereomeric product can then be separated, and the auxiliary can be cleaved to yield the enantiomerically enriched target molecule. Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries used in various stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Asymmetric Catalysis in C-C and C-O Bond Forming Reactions

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of a single enantiomer. In the context of this compound, asymmetric catalysis can be applied to either the carbon-carbon bond-forming step or the reduction of the precursor ketone.

For the C-C bond formation, a chiral ligand can be used in conjunction with a metal catalyst, such as palladium, to induce asymmetry in a cross-coupling reaction. In the reduction of 4-(5-bromopyridin-2-yl)butan-2-one, a chiral catalyst can be used to deliver the hydride selectively to one face of the carbonyl group. For example, the use of a chiral phosphine (B1218219) catalyst in an organocatalytic allylic alkylation has been shown to produce optically active succinimides in high yields and enantioselectivities. researchgate.net Similarly, rhodium-catalyzed intramolecular olefin aziridination has been employed to create polyfunctionalized amines with high diastereocontrol. nih.govresearchgate.net

Biocatalytic Transformations utilizing Enzymes for Chiral Alcohol Formation

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and for the enantioselective synthesis of esters. For instance, Candida antarctica lipase (B570770) B (CalB) has been successfully used for the esterification of ibuprofen, demonstrating its utility in producing enantiomerically enriched compounds. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

The presence of a chiral center at the C-2 position of the butanol chain in this compound necessitates the separation of its racemic mixture into individual enantiomers for stereospecific applications. While specific studies on the chiral resolution of this compound are not extensively documented in publicly available literature, established methodologies for the resolution of analogous chiral secondary alcohols, particularly those containing a pyridine ring, are highly applicable. These techniques primarily include enzymatic kinetic resolution and chiral chromatography.

Enzymatic kinetic resolution (EKR) is a widely employed and highly efficient method for resolving racemic alcohols. acs.org This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.comacs.org Lipases such as Candida antarctica lipase B (CALB) are frequently used due to their broad substrate scope and high enantioselectivity in organic solvents. acs.org The resolution of racemic 1-(2-pyridyl)ethanols, which are structurally similar to the target compound, has been successfully achieved using CALB-catalyzed acetylation with vinyl acetate. acs.org This process yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. acs.org The reaction rate can be influenced by factors such as temperature and the structure of the substrate. acs.org

To overcome the inherent 50% maximum yield for a single enantiomer in classical kinetic resolution, dynamic kinetic resolution (DKR) can be employed. acs.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. acs.orgrsc.org This is often achieved using a metal catalyst, such as a ruthenium complex, which facilitates the racemization of the unreacted alcohol, thereby allowing for a theoretical yield of up to 100% for the desired enantiomerically pure product. acs.org

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another powerful technique for the separation of enantiomers. researchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov Polysaccharide-based CSPs are common for the resolution of a wide variety of chiral compounds, including pyridine derivatives. researchgate.netresearchgate.net While analytical chiral HPLC is used to determine the enantiomeric excess (ee) of a sample, preparative chiral HPLC can be used to isolate enantiomerically pure compounds on a larger scale. nih.govacs.org

Although direct experimental data for the chiral resolution of this compound is scarce, the principles established for structurally related pyridinyl alcohols provide a solid foundation for developing a suitable resolution strategy. The table below illustrates the typical outcomes of enzymatic resolution for a model pyridinyl alcohol, demonstrating the high selectivity achievable with this method.

Table 1: Illustrative Enzymatic Kinetic Resolution of a Racemic Pyridinyl Alcohol This table presents representative data for the lipase-catalyzed resolution of a model compound, 1-(2-pyridyl)ethanol, which is structurally analogous to this compound, to demonstrate the potential of the technique. Data is adapted from analogous resolutions.

| Enzyme | Acyl Donor | Solvent | Product (Enantiomer) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl acetate | Diisopropyl ether | (R)-acetate | >99% | acs.org |

| Candida antarctica lipase B (CALB) | Vinyl acetate | Diisopropyl ether | (S)-alcohol | >99% | acs.org |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | (R)-acetate | High | mdpi.com |

This illustrative data underscores the potential for achieving high enantiopurity for chiral pyridinyl alcohols through enzymatic kinetic resolution. The choice of enzyme, acyl donor, and solvent are critical parameters that would need to be optimized for the specific case of this compound.

Chemical Transformations and Derivatization Strategies of 4 5 Bromopyridin 2 Yl Butan 2 Ol

Reactivity of the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key handle for derivatization. Its reactivity is characteristic of an aryl halide on an electron-deficient aromatic system, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo-substituent on 4-(5-bromopyridin-2-yl)butan-2-ol serves as a prime electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. This method is widely used to synthesize biaryl compounds or to append alkyl or vinyl groups. For a substrate like this compound, a Suzuki-Miyaura reaction would replace the bromine atom with the organic group from the boron reagent. The reaction is typically catalyzed by a Pd(0) species, generated in situ from a Pd(II) precatalyst, and requires a base to facilitate the transmetalation step. The choice of ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: Data presented is for analogous aryl bromide substrates.

| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenyl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >95 |

| 2-Bromopyridine (B144113) | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 92 |

| 3-Bromopyridine (B30812) | Cyclohexenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 88 |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. beilstein-journals.org It is an effective method for synthesizing substituted alkynes and conjugated enynes. scirp.org The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base. justia.com The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free methodologies have also been developed, which are advantageous for synthesizing pharmaceutical intermediates where copper contamination can be a concern. beilstein-journals.org

Table 2: Example Conditions for Sonogashira Coupling of Bromopyridine Derivatives Note: The following data is based on reactions with analogous bromopyridine substrates.

| Bromopyridine Substrate | Alkyne | Pd Catalyst | Cu-Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 | 95 |

| 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 60 | 85 |

| 5-Bromo-2-iodopyridine (B1269129) | 1-Heptyne | Pd(OAc)₂ / PPh₃ | None | DBU | THF | 65 | 78 |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. google.com It is a highly versatile method for synthesizing arylamines. rsc.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide. The choice of ligand is critical and is often tailored to the specific substrates being coupled. For 2-bromopyridines, specific catalytic systems have been developed to achieve high yields, even with volatile amines. scirp.orgmdpi.com

Nucleophilic Aromatic Substitution Pathways

While palladium catalysis is the dominant pathway for functionalizing the C-Br bond, nucleophilic aromatic substitution (SNAr) is another potential reaction manifold. In SNAr, a nucleophile directly displaces the bromide on the aromatic ring. google.com Such reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). justia.com The pyridine ring itself is electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene ring. researchgate.net However, without additional activating groups, forcing conditions (high temperatures and strong nucleophiles) are often required to displace a bromide from a pyridine ring. researchgate.net

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange offers a powerful alternative for activating the C-Br bond, transforming the electrophilic carbon into a potent nucleophile. google.com This reaction typically involves treating the bromopyridine with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. google.com The exchange is rapid, replacing the bromine atom with lithium to generate an aryllithium species.

A significant challenge when performing this reaction on this compound is the presence of the acidic hydroxyl proton. The organolithium reagent is a strong base and would deprotonate the alcohol before (or in competition with) the metal-halogen exchange. To circumvent this, a common strategy involves using at least two equivalents of the organolithium reagent: the first equivalent deprotonates the alcohol, and the second performs the Br-Li exchange. biosynth.com Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) to deprotonate the alcohol, followed by n-BuLi for the exchange, can provide a more selective transformation under non-cryogenic conditions.

Once formed, the lithiated pyridine intermediate can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the 5-position. This two-step sequence significantly broadens the synthetic possibilities.

Table 3: Conditions for Metal-Halogen Exchange on Bromoheterocycles with Acidic Protons Note: Data presented is for analogous bromoheterocyclic substrates containing acidic N-H or O-H groups.

| Substrate | Reagent(s) | Electrophile | Solvent | Temp (°C) | Yield (%) |

| 2-(N-BOC-amino)-5-bromopyridine | 1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq) | DMF | THF | -20 | 90 |

| 4-Bromophenol | 1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq) | Benzaldehyde | THF | -20 | 56 |

| 4,5-Dibromoimidazole | n-BuLi (1 eq) | H₂O | THF | -78 | >90 |

Transformations Involving the Hydroxyl Group

The secondary alcohol in the butanol side chain is another key site for chemical modification. Standard alcohol chemistry can be applied to achieve esterification, etherification, or oxidation to the corresponding ketone. A crucial consideration for these reactions is the potential for the pyridine nitrogen to interfere, for example, by acting as a nucleophile or a base.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. When using an acid chloride, a non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the HCl byproduct. In this context, the pyridine moiety within the substrate molecule itself could potentially influence the reaction rate or mechanism. Standard acid-catalyzed Fischer esterification with a carboxylic acid is also a viable, though often slower, method.

Etherification: Formation of an ether (e.g., a Williamson ether synthesis) would typically involve deprotonating the alcohol with a strong base (like NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent must be carefully selected to avoid side reactions involving the bromopyridine ring. Protecting group chemistry is often employed for hydroxyl groups, for instance, by forming silyl ethers (e.g., with TBDMS-Cl) or tetrahydropyranyl (THP) ethers. These protecting groups are stable under a variety of reaction conditions and can be selectively removed later in a synthetic sequence.

Oxidation Reactions to Carbonyl Derivatives

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 4-(5-bromopyridin-2-yl)butan-2-one. A wide array of modern, mild oxidation reagents are suitable for this transformation, avoiding harsh conditions that could affect the bromopyridine ring.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields, tolerating a wide variety of functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically run at room temperature in a chlorinated solvent like dichloromethane (DCM) and is often complete within a few hours. Its neutral pH conditions make it ideal for sensitive substrates. biosynth.com

Table 4: Common Reagents for the Oxidation of Secondary Alcohols to Ketones Note: These are general conditions applicable to secondary alcohols.

| Reagent System | Activating Agent / Base | Typical Solvent | Typical Temp (°C) | Key Features |

| Dess-Martin Periodinane (DMP) | N/A (can be buffered with pyridine) | CH₂Cl₂ | Room Temp | Very mild, neutral conditions, high selectivity. biosynth.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to Room Temp | Mild, high yield, avoids heavy metals. |

| Pyridinium chlorochromate (PCC) | N/A | CH₂Cl₂ | Room Temp | Mild chromium-based reagent. |

| Sodium hypochlorite / TEMPO | TEMPO (catalyst) | CH₂Cl₂ / H₂O | 0 | Catalytic, suitable for green chemistry. |

Nucleophilic Substitution of the Hydroxyl Group (e.g., Halogenation)

The secondary hydroxyl group of this compound represents a prime site for nucleophilic substitution, a fundamental transformation for introducing a variety of functional groups. However, the hydroxyl group is a poor leaving group in its native state. Therefore, its conversion to a more reactive intermediate is a prerequisite for efficient substitution.

A common strategy to facilitate nucleophilic substitution is the protonation of the hydroxyl group in the presence of a strong acid, which forms a good leaving group (water). Subsequent attack by a nucleophile can then proceed. Halogenation, the replacement of the hydroxyl group with a halogen, is a key example of this type of transformation. For instance, treatment with concentrated hydrohalic acids (such as HBr or HCl) can yield the corresponding haloalkane.

Alternatively, reagents that convert the hydroxyl group into a better leaving group without the need for strong acid can be employed. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently used for this purpose, affording the chloro and bromo derivatives, respectively. These reactions typically proceed with good yields and are amenable to a range of substrate types.

Table 1: Hypothetical Halogenation Reactions of this compound

| Reagent | Product | Reaction Conditions |

| Concentrated HBr | 2-bromo-4-(5-bromopyridin-2-yl)butane | Heat |

| Thionyl chloride (SOCl₂) | 2-chloro-4-(5-bromopyridin-2-yl)butane | Pyridine, 0 °C to reflux |

| Phosphorus tribromide (PBr₃) | 2-bromo-4-(5-bromopyridin-2-yl)butane | Diethyl ether, 0 °C |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it a target for various chemical modifications.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can readily undergo N-alkylation when treated with alkyl halides. This reaction leads to the formation of pyridinium salts. The quaternization of the nitrogen atom alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The choice of the alkylating agent allows for the introduction of a wide array of substituents at the nitrogen atom, thereby modulating the steric and electronic characteristics of the molecule.

Table 2: Illustrative N-Alkylation Reactions

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | 1-methyl-2-(3-hydroxybutyl)-5-bromopyridin-1-ium iodide |

| Benzyl bromide (BnBr) | 1-benzyl-2-(3-hydroxybutyl)-5-bromopyridin-1-ium bromide |

Coordination Chemistry Studies for Metal Complexes

The pyridine nitrogen atom, with its available lone pair of electrons, can act as a ligand, coordinating to a variety of metal centers to form metal complexes. The ability of this compound to function as a ligand opens up possibilities for its use in catalysis, materials science, and bioinorganic chemistry. The coordination of the pyridine nitrogen to a metal ion can influence the reactivity of the pyridine ring and the butanol side chain. The nature of the metal and the other ligands in the coordination sphere will determine the geometry and stability of the resulting complex.

Table 3: Potential Metal Complexes of this compound

| Metal Precursor | Potential Complex Structure |

| Palladium(II) acetate | Dichloro-bis(this compound)palladium(II) |

| Copper(II) chloride | Dichloro-bis(this compound)copper(II) |

| Platinum(II) chloride | Dichloro-bis(this compound)platinum(II) |

Functionalization of the Butanol Side Chain

The four-carbon chain of the butanol substituent provides a scaffold for further structural modifications, allowing for the extension or alteration of the molecule's backbone.

Modification of the Aliphatic Chain (e.g., Alkylation, Olefination)

While direct alkylation of the aliphatic chain can be challenging, functionalization of the hydroxyl group, as discussed in section 3.2.3, provides a handle for such modifications. For example, conversion of the alcohol to the corresponding tosylate or mesylate would create a good leaving group, enabling subsequent alkylation via reaction with organometallic reagents such as Grignard reagents or organocuprates.

Olefination, the formation of a carbon-carbon double bond, can be achieved through dehydration of the alcohol. Acid-catalyzed elimination of water from this compound would be expected to yield a mixture of isomeric butenylpyridines, with the major product being dictated by Zaitsev's rule.

Table 4: Potential Side Chain Functionalization Reactions

| Reaction Type | Reagents | Potential Product(s) |

| Dehydration (Olefination) | Concentrated H₂SO₄, heat | 5-Bromo-2-(but-2-en-1-yl)pyridine and 5-bromo-2-(but-3-en-1-yl)pyridine |

| Alkylation (via tosylate) | 1. p-Toluenesulfonyl chloride, pyridine 2. CH₃MgBr (Grignard reagent) | 5-Bromo-2-(3-methylbutyl)pyridine |

Application of 4 5 Bromopyridin 2 Yl Butan 2 Ol As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Heterocyclic Compounds

The structure of 4-(5-bromopyridin-2-yl)butan-2-ol is inherently suited for the construction of a variety of complex heterocyclic systems. The bromo-substituted pyridine (B92270) core is a common motif in medicinal chemistry and serves as a handle for numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of diverse aryl, heteroaryl, or nitrogen-based substituents at the 5-position of the pyridine ring.

Furthermore, the secondary alcohol in the butanol side chain can be manipulated to participate in cyclization reactions. For instance, oxidation of the alcohol to a ketone would yield a carbonyl group that could undergo intramolecular condensation or serve as an electrophilic site for the formation of new rings. Alternatively, conversion of the alcohol to a leaving group could facilitate intramolecular nucleophilic substitution by a suitably positioned nucleophile, potentially introduced via the pyridine ring, to form fused or spirocyclic heterocyclic structures. While specific examples utilizing this compound are not prominently reported, the fundamental reactivity of its functional groups provides a clear pathway for its use in elaborating complex heterocyclic frameworks.

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, a "key intermediate" is a molecule that possesses multiple, orthogonally reactive functional groups, allowing for sequential and controlled chemical transformations. This compound fits this description well. The bromine atom on the pyridine ring and the secondary alcohol on the side chain can be addressed with different sets of reagents, enabling a stepwise construction of a target molecule.

For example, a synthetic strategy could first involve a palladium-catalyzed cross-coupling reaction at the bromine site. The resulting product, now bearing a more complex substituent on the pyridine ring, would still retain the secondary alcohol for further functionalization. This alcohol could be protected, oxidized, or used as a handle to extend the side chain. This step-wise approach is a hallmark of complex molecule synthesis, where building blocks like this compound allow for the convergent assembly of different molecular fragments. The inherent chirality of the butan-2-ol moiety also introduces the possibility of diastereoselective reactions at later stages of a synthesis.

Precursor for Bioactive Molecule Scaffolds

The pyridine ring is a well-established scaffold in a vast number of bioactive molecules and pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with a phenyl ring make it a privileged structure in drug discovery. The presence of a bromine atom on this ring in this compound further enhances its potential as a precursor for bioactive scaffolds. The bromine can be readily displaced or used in coupling reactions to introduce functionalities known to interact with biological targets.

The chiral butanol side chain also offers opportunities for creating specific interactions with enzymes or receptors, where stereochemistry is often crucial for biological activity. The hydroxyl group can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. While direct studies on the bioactivity of derivatives of this compound are not readily found, the combination of a modifiable pyridine core and a chiral, functionalized side chain makes it an attractive starting point for the synthesis of new chemical entities for biological screening.

Development of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The structure of this compound contains the necessary elements to be developed into a chiral ligand. The pyridine nitrogen provides a coordination site for a metal center, and the chiral secondary alcohol is positioned in proximity.

This arrangement is reminiscent of well-known families of chiral ligands where a nitrogen-containing heterocycle is appended with a chiral, oxygen-containing side chain. The hydroxyl group could be used as is or further functionalized, for example, by conversion to a phosphine (B1218219) or an amine, to create a bidentate (N,O or N,P) or even a tridentate ligand if the bromine position is also functionalized. Such ligands, when complexed with a suitable metal, could potentially catalyze a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, starting from the bromo-precursor.

Integration into Materials Science Research for Functional Polymers or Liquid Crystals

In the realm of materials science, molecules with rigid, polarizable cores and flexible side chains are often investigated for their potential to form liquid crystals or to be incorporated into functional polymers. The bipyridyl and phenyl-pyridine structures are known mesogens, the fundamental units of liquid crystals. While this compound itself is unlikely to be liquid crystalline, it could serve as a precursor to such materials.

Through cross-coupling reactions at the bromine position, a second aromatic or heteroaromatic ring could be introduced, creating a more extended, rigid core that is more conducive to forming liquid crystalline phases. The butanol side chain could act as a flexible tail, a common feature in calamitic (rod-like) liquid crystals. Furthermore, the hydroxyl group of the side chain provides a reactive handle for polymerization. It could be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, allowing the molecule to be incorporated as a monomer into a polymer chain. This could lead to the development of polymers with specific optical, electronic, or self-assembly properties derived from the pyridine-containing repeat units. However, it should be noted that there is no specific research found that demonstrates the use of this compound in materials science to date.

Analytical and Spectroscopic Methodologies for Characterization of 4 5 Bromopyridin 2 Yl Butan 2 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool in chemical analysis, used to separate, identify, and purify the components of a mixture. For a compound like 4-(5-Bromopyridin-2-yl)butan-2-ol, various chromatographic methods are employed to ensure its purity and to isolate it during synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. It is widely used to determine the purity of pharmaceutical ingredients and other chemical substances. An HPLC method for a related compound, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, has been developed, highlighting the utility of this technique for pyridine (B92270) derivatives. mpg.dedocbrown.info

For this compound, a reverse-phase HPLC method would typically be developed. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value/Description |

| Column | C18 (Octadecylsilyl), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. The butan-2-ol portion of the molecule suggests sufficient volatility for GC analysis.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated on a capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns that help in structural elucidation. For butan-2-ol, the base peak is often observed at m/z 45, corresponding to the [CH3CHOH]+ fragment. docbrown.info The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments from both the bromopyridine and butanol moieties.

Thin-Layer Chromatography (TLC) and column chromatography are essential techniques for the qualitative monitoring of reactions and for the preparative purification of chemical compounds.

TLC is a rapid and simple method used to check the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on glass or aluminum), which is then developed in a sealed chamber with a suitable solvent mixture (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

Column chromatography is a preparative technique used to isolate pure compounds from a mixture. For the purification of pyridine derivatives, silica gel is a common stationary phase. chemicalbook.com The crude product is loaded onto the top of a column packed with silica gel, and a solvent system, often a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (EtOAc), is passed through the column. chemicalbook.com The components of the mixture travel down the column at different rates and are collected in separate fractions, leading to the isolation of the pure this compound.

Table 2: Typical Conditions for Chromatographic Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) |

| TLC | Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (e.g., 2:1 ratio) |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Petroleum Ether / Ethyl Acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. It provides information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and how many protons are located on adjacent atoms. The ¹H NMR spectrum of this compound would be recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃). docbrown.infodocbrown.info

The predicted spectrum would show distinct signals for the protons on the bromopyridine ring and the butanol side chain.

Bromopyridine Protons: The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns (doublets, doublet of doublets) would be determined by their coupling to adjacent protons.

Butanol Side Chain Protons: The protons on the butanol chain would appear in the upfield region (typically δ 0.9-4.0 ppm). The methyl group (CH₃) adjacent to the ethyl group would likely be a triplet, the other methyl group adjacent to the chiral center a doublet, the methylene protons (CH₂) would show complex splitting, and the methine proton (CH) attached to the hydroxyl group would be a multiplet. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift can vary.

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H6 | ~8.4 | d | ~2.4 |

| Pyridine-H4 | ~7.7 | dd | ~8.5, 2.4 |

| Pyridine-H3 | ~7.1 | d | ~8.5 |

| CH-OH | ~3.8 | m | - |

| CH₂ (alpha to ring) | ~2.9 | t | ~7.5 |

| CH₂ (beta to ring) | ~1.8 | m | - |

| CH₃ (on chiral center) | ~1.2 | d | ~6.2 |

| OH | Variable | br s | - |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line.

The ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure (five for the pyridine ring and four for the butanol chain).

Bromopyridine Carbons: The carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm). The carbon bearing the bromine atom (C5) and the carbon attached to the butanol chain (C2) would have characteristic chemical shifts influenced by the substituents.

Butanol Side Chain Carbons: The aliphatic carbons of the butanol chain would appear in the upfield region (δ 10-70 ppm). The carbon attached to the hydroxyl group (C-OH) would be the most downfield of this group (typically δ 65-70 ppm), while the methyl carbons would be the most upfield. docbrown.info

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~162 |

| Pyridine-C6 | ~150 |

| Pyridine-C4 | ~140 |

| Pyridine-C3 | ~122 |

| Pyridine-C5 | ~118 |

| C-OH | ~68 |

| C (alpha to ring) | ~40 |

| C (beta to ring) | ~30 |

| CH₃ (on chiral center) | ~23 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) Principles

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides powerful insights into the molecular structure of this compound by revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the butyl chain, confirming their connectivity. For instance, the proton on the carbon bearing the hydroxyl group (C2) would show a correlation with the protons on the adjacent methylene group (C3) and the methyl group (C1).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum of this compound would display cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. For this compound, the HMBC spectrum is crucial for establishing the connection between the butyl chain and the pyridine ring. For example, correlations would be expected between the protons on the methylene group adjacent to the pyridine ring (C4) and the carbon atoms of the pyridine ring, confirming the substitution pattern. nih.gov

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | H1-H2, H2-H3, H3-H4 |

| HSQC | ¹H - ¹³C (one bond) | H1-C1, H2-C2, H3-C3, H4-C4, Pyridine H-Pyridine C |

| HMBC | ¹H - ¹³C (multiple bonds) | H4 to Pyridine C2/C3, H3 to C2/C4, H1 to C2 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation pattern of this compound. whitman.edu In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity (M⁺ and M⁺+2), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk For this compound, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O): A peak at M-18 would be indicative of the alcohol functional group. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in the formation of stable carbocations. For instance, cleavage between C2 and C3 could yield a fragment corresponding to [CH₃CHOH]⁺ with an m/z of 45. docbrown.info

Cleavage of the butyl chain: Fragmentation of the butyl side chain can lead to various smaller fragments. libretexts.org

Cleavage at the pyridine ring: Fragmentation can also occur at the bond connecting the butyl chain to the pyridine ring.

| m/z | Assignment | Significance |

|---|---|---|

| 243/245 | [M]⁺ | Molecular ion peak (isotopic pattern for Br) |

| 225/227 | [M-H₂O]⁺ | Loss of water from the alcohol |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage at the alcohol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicating the presence of the alcohol functionality. pressbooks.publibretexts.org The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorption bands in the range of 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the aliphatic butyl chain. pressbooks.publumenlearning.com Aromatic C-H stretching from the pyridine ring would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. vscht.cz

C-O Stretch: A strong absorption band in the fingerprint region, typically around 1100-1000 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol. libretexts.org

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region. lumenlearning.com

C-Br Stretch: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3400-3200 (broad, strong) |

| Alkyl (C-H) | C-H Stretch | 3000-2850 (strong) |

| Aromatic (C-H) | C-H Stretch | >3000 (medium) |

| Secondary Alcohol (C-O) | C-O Stretch | 1100-1000 (strong) |

| Pyridine Ring | C=N, C=C Stretch | 1600-1450 (medium) |

| Bromoalkane (C-Br) | C-Br Stretch | <700 (medium) |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com From this pattern, an electron density map is generated, which is then used to build a model of the molecule's structure. mdpi.com X-ray crystallography can also reveal information about intermolecular interactions, such as hydrogen bonding and packing arrangements in the solid state. researchgate.net This technique is invaluable for confirming the absolute stereochemistry of chiral centers if a single enantiomer crystallizes.

Chiral Analysis Techniques (e.g., Chiral HPLC, Polarimetry) for Enantiomeric Purity

Since this compound contains a chiral center at the C2 position of the butanol chain, it can exist as a pair of enantiomers. Chiral analysis techniques are essential to separate and quantify these enantiomers and determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govmdpi.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), can be employed. sigmaaldrich.com The choice of the mobile phase is also critical for achieving optimal separation. mdpi.com

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate plane-polarized light to an equal but opposite degree. A polarimeter can be used to determine the observed rotation of a sample of this compound. While polarimetry can confirm the presence of a single enantiomer or an excess of one enantiomer (an optically active sample), it does not provide the exact enantiomeric ratio in a mixture without a known standard of the pure enantiomer.

Computational and Theoretical Investigations of 4 5 Bromopyridin 2 Yl Butan 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been instrumental in characterizing the electronic structure and stability of 4-(5-Bromopyridin-2-yl)butan-2-ol. Theoretical studies, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have provided detailed information on the molecule's geometric and electronic parameters. researchgate.net

The optimized molecular structure reveals the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. For instance, a theoretical study on a related bromophenylpyridinyl methanol (B129727) derivative calculated a frontier orbital energy gap of 5.302 eV, suggesting significant stability. researchgate.net

The distribution of electron density is visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting its interaction with other chemical species. In a typical MEP map for a compound like this, the electronegative bromine and nitrogen atoms would be associated with regions of negative potential (red), while the hydrogen atoms of the hydroxyl group and the pyridine (B92270) ring would exhibit positive potential (blue).

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.42 eV |

| HOMO-LUMO Gap | 5.43 eV |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 1.42 eV |

| Electronegativity | 4.135 eV |

| Chemical Hardness | 2.715 eV |

| Chemical Softness | 0.368 eV⁻¹ |

| Dipole Moment | 3.21 D |

Note: These values are illustrative and represent typical results from DFT calculations on similar molecules.

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions (Mechanistic focus)

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict the binding affinity and interaction patterns of the compound with the active sites of various biological targets, such as enzymes and receptors.

Molecular docking studies on similar pyridine-containing compounds have demonstrated their potential to interact with a range of receptors. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of cyclin-dependent kinases (CDKs). nih.govnih.gov In a hypothetical docking study of this compound with a kinase, the pyridine nitrogen and the hydroxyl group would likely form key hydrogen bond interactions with amino acid residues in the receptor's active site. The bromophenyl moiety could engage in hydrophobic and halogen bonding interactions, further stabilizing the complex.

Molecular dynamics (MD) simulations can then be used to assess the stability of the docked complex over time. An MD simulation would provide insights into the conformational changes of both the ligand and the receptor upon binding and help to refine the understanding of the interaction mechanism.

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues (Hydrogen Bonds) | ASP86, LYS20 |

| Interacting Residues (Hydrophobic) | LEU18, VAL26, ILE84 |

| Interacting Residues (Halogen Bond) | GLU85 |

Note: This data is illustrative and based on typical results from molecular docking studies of similar small molecules with protein targets.

Conformational Analysis and Energy Landscapes

The flexibility of the butanol side chain in this compound allows it to adopt various conformations. Conformational analysis is therefore essential to identify the most stable, low-energy conformers and to understand the molecule's three-dimensional shape.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. Such analyses, often performed using DFT methods, are crucial for understanding how the molecule might present itself to a receptor or reactant. The identification of the global minimum energy conformer is a prerequisite for accurate molecular docking and reactivity studies.

Quantum Chemical Calculations of Reactivity Parameters and Reaction Mechanisms

Local reactivity can be assessed using Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These calculations can guide the design of new synthetic routes and help to predict the products of chemical reactions. For instance, such calculations could pinpoint whether the pyridine ring or another part of the molecule is more susceptible to electrophilic substitution.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their structural elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated with a high degree of accuracy, especially when scaled with empirical factors or compared to a reference standard like tetramethylsilane (B1202638) (TMS). nih.govoregonstate.edu These predicted spectra can aid in the assignment of experimental NMR data.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-pyridine) | 163.2 |

| C (ortho-pyridine, adjacent to N) | 150.1 |

| C (meta-pyridine) | 140.5 |

| C (para-pyridine, with Br) | 118.9 |

| C (ortho-pyridine) | 122.3 |

| C (CH-OH) | 65.8 |

| C (CH₂) | 42.1 |

| C (CH₂) | 31.5 |

| C (CH₃) | 23.4 |

Note: These values are illustrative and represent typical results from computational NMR prediction.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain and pyridine ring, and the C=N and C=C stretching vibrations of the pyridine ring. These predicted frequencies, when scaled appropriately, can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net

Lack of Publicly Available Data for this compound Prevents Detailed Biological Analysis

Despite a comprehensive search of scientific literature and patent databases, no specific biological activity or mechanistic data could be found for the chemical compound This compound . This absence of publicly available information precludes the creation of a detailed scientific article as requested.

The investigation sought to uncover data related to the structure-activity relationship (SAR), receptor binding, enzyme inhibition, and effects on cellular pathways for this specific molecule. However, the searches did not yield any studies that have synthesized, tested, or characterized the biological profile of this compound.

While research exists on compounds with similar structural motifs, such as other bromopyridine derivatives or molecules containing a butanol side chain, any attempt to extrapolate findings from these related but distinct molecules would be scientifically unfounded and would not pertain to the specific compound . For instance, studies on various 2-substituted pyridine derivatives have revealed a range of biological effects, including anticonvulsant and antihistaminic properties. Similarly, research into pyrazolo[3,4-b]pyridine derivatives has demonstrated potential antiproliferative and antimicrobial activities. However, these findings are not directly applicable to this compound.

Without any specific experimental data, a discussion on its structure-activity relationships, its potential interactions with biological targets like G-protein coupled receptors (GPCRs) or kinases, or its impact on cellular processes remains purely speculative. Consequently, the creation of data tables and a comparative analysis with other known bioactive scaffolds for this particular compound is not feasible.

Emerging Research Frontiers and Future Directions for 4 5 Bromopyridin 2 Yl Butan 2 Ol Research

Development of Novel and Sustainable Synthetic Applications

The presence of a bromine atom on the pyridine (B92270) ring of 4-(5-Bromopyridin-2-yl)butan-2-ol makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. chempanda.commdpi.com Future research is anticipated to focus on leveraging this reactivity for the development of novel and sustainable synthetic applications.

One of the most promising avenues is the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. mdpi.comacs.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of substituted pyridine derivatives. Such derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. rsc.orgwikipedia.org For instance, the coupling of this compound with various arylboronic acids could yield a library of novel compounds with potential biological activities. mdpi.com

Furthermore, the butan-2-ol side chain offers additional synthetic handles. The secondary alcohol can be oxidized to the corresponding ketone, 4-(5-bromopyridin-2-yl)butan-2-one, a precursor to the industrially significant solvent methyl ethyl ketone (MEK). wikipedia.org This conversion opens up possibilities for developing greener and more efficient routes to this important commodity chemical.

| Reaction Type | Potential Coupling Partner | Potential Product Class | Significance |

| Suzuki Coupling | Arylboronic acids | 5-Aryl-2-(butan-2-ol)pyridines | Access to novel pharmaceutical scaffolds |

| Negishi Coupling | Organozinc reagents | 5-Alkyl/Aryl-2-(butan-2-ol)pyridines | Mild reaction conditions, broad substrate scope |

| Buchwald-Hartwig Amination | Amines | 5-Amino-2-(butan-2-ol)pyridines | Synthesis of bioactive amines |

| Oxidation | Oxidizing agents | 4-(5-Bromopyridin-2-yl)butan-2-one | Precursor to industrial solvents |

Exploration of Advanced Catalytic Roles and Ligand Design

The pyridine nitrogen in this compound can act as a Lewis base, coordinating to transition metals. wikipedia.org This property makes it a promising candidate for the design of novel ligands for catalysis. The substituents on the pyridine ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. nih.gov

Future research is expected to explore the synthesis of new ligands derived from this compound. For example, the bromine atom can be replaced with phosphine (B1218219) or other coordinating groups to create bidentate or tridentate ligands. nih.gov These new ligands could find applications in a wide range of catalytic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.

The chiral center in the butan-2-ol moiety also presents an exciting opportunity for the development of chiral ligands for asymmetric catalysis. nih.gov Such catalysts are highly sought after for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

| Ligand Type | Potential Metal Complex | Potential Catalytic Application |

| Monodentate Pyridine | [PdCl2(Py)2] | Cross-coupling reactions |

| Bidentate Pyridyl-Phosphine | [Rh(COD)(Py-P)]+ | Asymmetric hydrogenation |

| Chiral Pyridyl-Alcohol | [RuCl2(Py-OH)(arene)] | Asymmetric transfer hydrogenation |

Expansion of Mechanistic Biological Investigations into New Target Classes

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications. tandfonline.comnih.gov The this compound scaffold holds significant potential for the discovery of new bioactive molecules. nih.gov The bromopyridine unit can serve as a starting point for the synthesis of diverse libraries of compounds, which can then be screened for their activity against various biological targets. ekb.eg

Future research will likely focus on the synthesis and biological evaluation of derivatives of this compound. By modifying the substituents on the pyridine ring and the butan-2-ol side chain, it may be possible to develop compounds with potent and selective activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netresearchgate.net

Moreover, the structural information gained from these studies could provide valuable insights into the mechanism of action of these compounds, paving the way for the rational design of more effective therapeutic agents.

| Derivative Class | Potential Biological Target | Therapeutic Area |

| 5-Aryl Pyridines | Kinases, GPCRs | Oncology, CNS disorders |

| 5-Amino Pyridines | Proteases, Ion Channels | Infectious diseases, Pain |

| Esterified Butan-2-ol | Hydrolases | Metabolic disorders |

Integration into Advanced Materials Science Research for Functional Systems